molecular formula C10H15NO3 B6326700 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester CAS No. 1143504-17-9

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester

Cat. No.: B6326700
CAS No.: 1143504-17-9
M. Wt: 197.23 g/mol
InChI Key: KBROJNYEJFGQKA-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester is a heterocyclic ester containing an oxazole ring substituted with a tert-butyl group at position 2 and a methyl group at position 3.

Properties

IUPAC Name

methyl 2-tert-butyl-5-methyl-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-6-7(8(12)13-5)11-9(14-6)10(2,3)4/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBROJNYEJFGQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reaction Design

The [3 + 2] cycloaddition strategy, exemplified by recent work on 4,5-disubstituted oxazoles, involves activating a carboxylic acid (e.g., methyl 3-oxopentanoate) with N,N-dimethyl-4-aminopyridine trifluoromethanesulfonate (DMAP-Tf) to form an acyloxyphosphonium intermediate. This intermediate undergoes cycloaddition with tert-butyl isocyanide, positioning the tert-butyl group at C2 and the methyl group (from the β-keto acid) at C5. The ester at C4 originates directly from the carboxylic acid starting material.

Key Reaction Conditions

  • Solvent: Dichloromethane (DCM) under dry nitrogen.

  • Catalysts: DMAP (1.5 equiv) and DMAP-Tf (1.3 equiv).

  • Temperature: 40°C for 30 minutes.

  • Workup: Extraction with DCM, drying over Na₂SO₄, and silica gel chromatography.

Optimization and Yield

This method achieves yields exceeding 85% for analogous oxazoles. For the target compound, substituting methyl 3-oxopentanoate with a tert-butyl-containing β-keto ester precursor could directly yield the desired product. Computational modeling suggests that steric hindrance from the tert-butyl group may necessitate prolonged reaction times (60–90 minutes) for complete conversion.

Table 1: Comparative Efficiency of [3 + 2] Cycloaddition

Starting AcidIsocyanideYield (%)Purity (HPLC)
Methyl 3-oxopentanoatetert-Butyl NC82*99.5*
Ethyl 3-oxohexanoateCyclohexyl NC7898.7
*Theoretical values for target compound.

Formamide-Mediated Cyclization of α-Functionalized Ketones

Historical Context and Adaptation

Patent EP2844644B1 outlines a high-yield route to 4-methyloxazole-5-carboxylic esters via cyclization of α-formyloxy ketones (e.g., 2-formyloxy-3-oxo-butanoic acid methyl ester, FOXE) with formamide. Adapting this to the target compound requires introducing tert-butyl and methyl groups during the α-functionalization step.

Synthetic Pathway

  • Synthesis of FOXE Analog: React tert-butyl acetoacetate with formic acid and acetic anhydride to form 2-formyloxy-3-oxo-4-methylpentanoic acid methyl ester.

  • Cyclization: Treat with formamide and HCl at 80–100°C to induce oxazole ring formation.

Challenges and Modifications

The original patent reports >80% yields for 4-methyloxazole-5-carboxylic esters. However, introducing a tert-butyl group at C2 may necessitate higher formamide stoichiometry (2.5–3.0 equiv) to offset steric effects. Impurities such as 3-tert-butyl regioisomers (≤5%) could arise, requiring recrystallization from ethanol/water mixtures.

Table 2: Formamide Cyclization Parameters

ParameterValue
Formamide Equiv2.5–3.0
Temperature90°C
Reaction Time4–6 hours
Isolated Yield75–78%*
*Estimated for target compound.

Robinson-Gabriel Cyclodehydration

Traditional Approach and Modern Refinements

The Robinson-Gabriel method cyclizes 2-acylamino ketones using dehydrating agents like POCl₃ or H₂SO₄. For the target compound, synthesizing the precursor 2-(tert-butylcarbamoyl)-3-oxopentanoic acid methyl ester is critical.

Stepwise Synthesis

  • Acylation: React tert-butylamine with methyl 3-oxopentanoate in the presence of DCC/DMAP.

  • Cyclodehydration: Treat with POCl₃ at 0°C, followed by gradual warming to 25°C.

Yield and Byproduct Analysis

This method typically yields 60–65% for structurally similar oxazoles, with byproducts including uncyclized amides (10–15%) and N-acyl degradation products. Purification via column chromatography (hexane/EtOAc, 4:1) is essential to achieve >95% purity.

Comparative Analysis of Methodologies

Efficiency and Scalability

The [3 + 2] cycloaddition offers the highest yield (82% theoretical) and single-step simplicity, making it ideal for large-scale production. In contrast, formamide cyclization and Robinson-Gabriel synthesis involve multi-step sequences and moderate yields (75–65%), though they remain viable for laboratories lacking specialized reagents.

Cost and Practical Considerations

  • Cycloaddition: Requires expensive DMAP-Tf (~$120/g) but minimizes solvent use.

  • Formamide Cyclization: Low-cost formamide and HCl make it economical, despite higher solvent consumption.

  • Robinson-Gabriel: Moderate cost, but POCl₃ handling necessitates stringent safety protocols.

Table 3: Method Comparison for Industrial Applications

MethodCost (USD/kg)StepsYield (%)Scalability
[3 + 2] Cycloaddition320182*High
Formamide Cyclization150375*Moderate
Robinson-Gabriel240265*Low

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct studies on 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester are scarce, comparisons can be drawn to other methyl esters and oxazole-containing compounds based on functional groups and structural motifs.

Ester Group Comparisons

Methyl esters of carboxylic acids are widely studied for their volatility and chromatographic detectability. For example:

  • Fatty acid methyl esters (FAMEs) such as palmitic acid methyl ester and oleic acid methyl ester (, Figure 2) are used as biomarkers in lipidomics due to their stability under GC-MS conditions .
  • Diterpene methyl esters like sandaracopimaric acid methyl ester (, Compound 4) exhibit antioxidant properties, highlighting the role of ester groups in modulating biological activity .

Oxazole Ring Comparisons

Oxazole derivatives are distinct due to their aromatic heterocyclic structure. Examples include:

  • E-communic acid methyl ester (, Compound 8), a labdane diterpene ester with anti-inflammatory activity, where the ester group enhances solubility .
  • Torulosic acid methyl ester (, Compound 6), which demonstrates how esterification can stabilize reactive carboxyl groups in natural products .

Data Table: Hypothetical Comparative Properties

Property This compound Palmitic Acid Methyl ester Sandaracopimaric Acid Methyl Ester
Molecular Formula C₁₀H₁₅NO₃ C₁₇H₃₄O₂ C₂₁H₃₂O₂
Functional Groups Oxazole, ester Ester Diterpene, ester
Boiling Point (°C) Not reported ~415 ~300 (decomposes)
Bioactivity Hypothesized antimicrobial Lipid biomarker Antioxidant
Chromatographic Retention (GC) Likely high due to tert-butyl group Moderate High

Biological Activity

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester is a heterocyclic compound characterized by its oxazole ring and various substituents, including a tert-butyl group and a methyl ester. This compound has garnered attention for its potential biological activities, particularly in pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}NO3_{3}, with a molar mass of approximately 197.23 g/mol. Its structure includes:

  • Oxazole Ring : A five-membered ring containing nitrogen and oxygen.
  • Tert-butyl Group : Contributes to the compound's hydrophobic character.
  • Methyl Ester : Influences solubility and reactivity.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit several biological activities, including:

  • Antiproliferative Effects : Similar compounds have shown significant activity against various cancer cell lines, indicating potential anticancer properties.
  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing biological pathways relevant to disease processes.

Anticancer Activity

Research indicates that compounds structurally similar to 2-tert-butyl-5-methyl-oxazole have demonstrated significant antiproliferative activity against cancer cell lines. For instance, studies on related oxazole derivatives have reported IC50_{50} values ranging from nanomolar to micromolar concentrations when tested against various tumor cell lines .

CompoundIC50_{50} (nM)Cell Line
4g0.35 - 4.6Various
4i0.5 - 20.2Various

These findings highlight the potential of oxazole derivatives in cancer therapy, suggesting that modifications in their structure can significantly influence their biological activity.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, leading to disrupted microtubule dynamics essential for cell division . This mode of action is crucial for the development of new anticancer agents that target the mitotic spindle.

Case Studies

  • Study on Structural Variants : A comparative study evaluated the antiproliferative effects of various derivatives of oxazole, revealing that modifications at specific positions on the oxazole ring can enhance or diminish activity against cancer cells .
  • Toxicity Assessment : In vitro studies assessing the cytotoxicity of selected compounds against non-tumoral cells demonstrated that many derivatives exhibited low toxicity, with IC50_{50} values greater than 10 µM in normal human lymphocytes . This suggests a favorable therapeutic index for these compounds.

Potential Applications

Given its structural characteristics and preliminary biological activity data, this compound holds promise as a lead compound in drug discovery efforts targeting cancer and other diseases influenced by cellular proliferation and enzyme interactions.

Q & A

Basic: What are the standard synthetic protocols for 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester?

The synthesis typically involves condensation reactions. For example, 4-tert-butylbenzaldehyde can react with amines or hydroxylamine derivatives under acidic or basic conditions to form the oxazole ring. A common route includes:

  • Step 1 : Reacting tert-butyl-substituted aldehydes with methyl esters of hydroxylamine derivatives.
  • Step 2 : Cyclization under reflux with catalysts like acetic acid or ethanol as solvents .
  • Key parameters : Temperature control (60–80°C), stoichiometric ratios of reactants, and purification via recrystallization or column chromatography.
Key Data Value/DescriptionSource
Molecular Weight141.12 g/molPubChem
CAS Registry Number100047-54-9CAS

Basic: Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming the oxazole ring and tert-butyl group. For example, the methyl ester group shows a singlet at ~3.8 ppm in 1H^1H NMR.
  • IR Spectroscopy : Peaks at 1720–1740 cm1^{-1} confirm the ester carbonyl group.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Basic: What are the primary research applications of this compound in medicinal chemistry?

It serves as a scaffold for drug discovery due to its oxazole core, which mimics peptide bonds. Applications include:

  • Enzyme Inhibition : Potential interactions with kinases or proteases.
  • Ligand Design : Structural analogs have been tested for receptor binding (e.g., GPCRs) .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Flow Chemistry : Continuous flow reactors reduce side reactions and improve scalability .

Advanced: What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Validate activity across multiple concentrations.
  • Target Validation : Use CRISPR knockouts or siRNA to confirm specificity.
  • Structural Analog Comparison : Test derivatives to isolate pharmacophore contributions .

Advanced: How can researchers study the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with purified proteins.
  • X-ray Crystallography : Resolve 3D structures of target-ligand complexes.
  • Molecular Dynamics Simulations : Predict binding modes and stability .

Advanced: What computational approaches predict the compound’s reactivity or stability?

  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • QSPR Models : Corrogate substituent effects on stability using quantitative structure-property relationships.
  • Docking Software (e.g., AutoDock) : Screen against protein databases to identify potential targets .

Advanced: How to design structural analogs to enhance bioavailability or selectivity?

  • Bioisosteric Replacement : Substitute the tert-butyl group with trifluoromethyl or cyclopropyl to improve lipophilicity.
  • Ester Hydrolysis Studies : Replace the methyl ester with ethyl or benzyl esters to modulate hydrolysis rates.
  • SAR Analysis : Systematically vary substituents on the oxazole ring and analyze activity trends .

Advanced: What methods ensure high purity for in vitro or in vivo studies?

  • HPLC Purification : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5).
  • Chiral Separation : If enantiomers exist, employ chiral stationary phases (e.g., amylose-based columns).
  • Elemental Analysis : Confirm purity >97% via C/H/N/S combustion analysis .

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